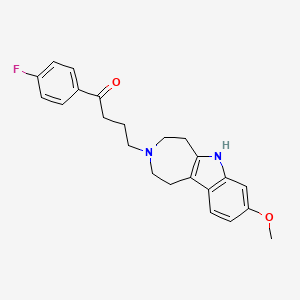
Ethyl ethyl(phenyl)arsinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ethyl(phenyl)arsinite is an organoarsenic compound with the chemical formula C10H15AsO
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(phenyl)arsinite typically involves the reaction of phenylarsine oxide with ethylating agents under controlled conditions. One common method is the reaction of phenylarsine oxide with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. Safety measures are crucial due to the toxic nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ethyl(phenyl)arsinite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acids or arsenates.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic acids or arsenates.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various alkyl or aryl substituted arsenic compounds.
Aplicaciones Científicas De Investigación
Ethyl ethyl(phenyl)arsinite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of ethyl ethyl(phenyl)arsinite involves its interaction with sulfur-containing proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily due to the high affinity of arsenic for sulfur atoms.
Comparación Con Compuestos Similares
Similar Compounds
Phenylarsine oxide: A precursor in the synthesis of ethyl ethyl(phenyl)arsinite.
Dimethylarsinic acid: Another organoarsenic compound with similar chemical properties.
Arsenic trioxide: A well-known arsenic compound with significant biological activity.
Uniqueness
This compound is unique due to its specific structure, which allows for distinct chemical reactivity and potential applications. Its dual ethyl groups and phenyl ring provide a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical reactions and applications.
Propiedades
Número CAS |
34262-45-8 |
|---|---|
Fórmula molecular |
C10H15AsO |
Peso molecular |
226.15 g/mol |
Nombre IUPAC |
ethoxy-ethyl-phenylarsane |
InChI |
InChI=1S/C10H15AsO/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
PSIJUSVAFUVJAB-UHFFFAOYSA-N |
SMILES canónico |
CCO[As](CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


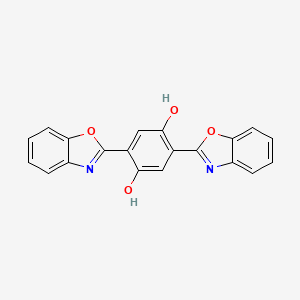
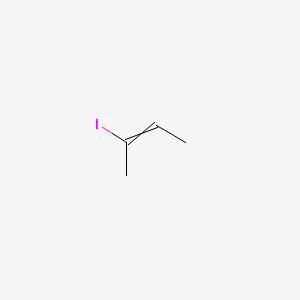
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)

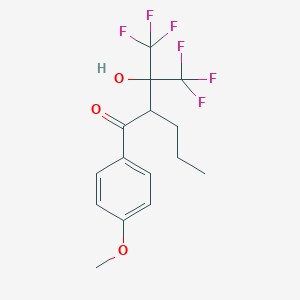

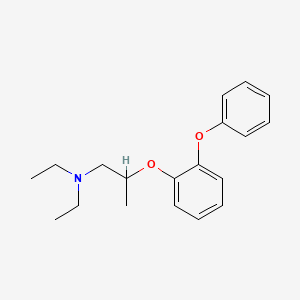
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
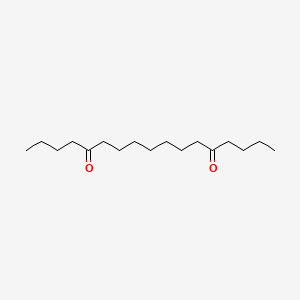


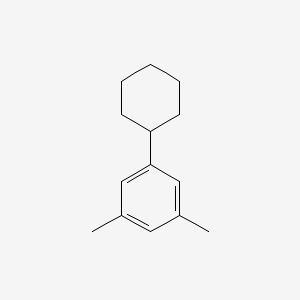
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)
